- Development of an efficient ruthenium catalyzed synthetic process and mechanism for the facile conversion of benzothiazoles to orthanilic acids, Journal of Molecular Catalysis A: Chemical, 2010, 328(1-2), 99-107

Cas no 96-75-3 (2-Amino-5-nitrobenzenesulfonic acid)

2-アミノ-5-ニトロベンゼンスルホン酸は、有機合成において重要な中間体として利用される芳香族スルホン酸化合物です。分子式C6H6N2O5Sで表され、黄色~橙色の結晶性粉末として得られます。ニトロ基とアミノ基のオルト配向性により、染料や顔料の合成において高い反応性を示すことが特徴です。特にアゾ染料の製造において、発色団として優れた特性を有します。スルホン酸基の存在により水溶性が高く、反応溶媒への溶解性に優れているため、工業プロセスでの取り扱いが容易です。また、求電子置換反応や還元反応など、多様な化学変換が可能な点も利点です。

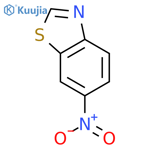

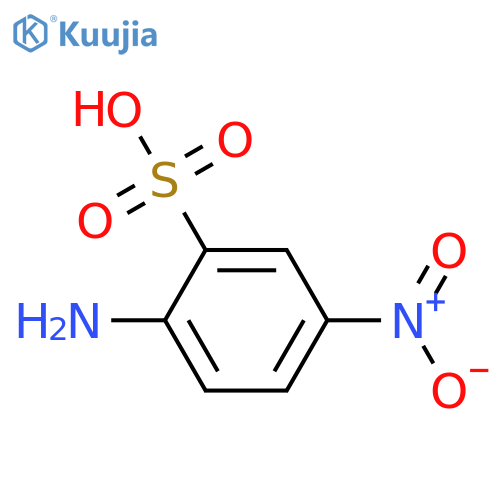

96-75-3 structure

商品名:2-Amino-5-nitrobenzenesulfonic acid

2-Amino-5-nitrobenzenesulfonic acid 化学的及び物理的性質

名前と識別子

-

- 2-Amino-5-nitrobenzenesulfonic acid

- 4-Nitroaniline-2-sulfonic acid

- Para Nitro Aniline-2-Sulfonic Acid

- P-NITRO ANILINE-O-SULFONIC ACID

- 4-NITRO-2-SULFOANILINE

- 2-amino-5-nitrobenzenesulphonic acid

- 3-AMINO-2-FLUORO-4-PICOLINE

- BENZENESULFONIC ACID,2-AMINO-5-NITRO-

- P-NITROANILINE-2-SULPHONICACID

- P-NITROANLINE-2-SULPHONIC ACID

- p-Nitroaniline-o-sulfonic acid

- Benzenesulfonic acid, 2-amino-5-nitro-

- p-Nitroaniline-2-sulfonic acid

- 2-amino-5-nitro-benzenesulfonic acid

- p-nitroanilin-o-sulphonic acid

- p-nitroaniline-o-sulphonic acid

- AK114008

- P-Nitroaniline-2-Sulphonic acid

- NSC7540

- PubChem21798

- WLN: WSQR BZ ENW

- 2-Amino-5-nitrobenzenesulfonic acid (ACI)

- 1-Amino-4-nitrobenzene-2-sulfonic acid

- 2-Amino-5-nitrobenzene-1-sulfonic acid

- 5-Nitro-2-aminobenzenesulfonic acid

- NSC 7540

- MFCD00035755

- DTXCID4048989

- DB-027784

- Q27135523

- 2-Amino-5-nitrobenzenesulfonicacid

- NS00008739

- SCHEMBL11911276

- W-109363

- DTXSID3059139

- NSC-7540

- BRN 2654142

- ALBB-025914

- EINECS 202-531-5

- 96-75-3

- CHEBI:66925

- SCHEMBL67062

- O10654

- AS-50040

- UNII-S1VW6T6H7D

- AI3-50019

- AKOS015833507

- S1VW6T6H7D

- 3-14-00-01902 (Beilstein Handbook Reference)

-

- MDL: MFCD00035755

- インチ: 1S/C6H6N2O5S/c7-5-2-1-4(8(9)10)3-6(5)14(11,12)13/h1-3H,7H2,(H,11,12,13)

- InChIKey: LTASFWDWBYFZQQ-UHFFFAOYSA-N

- ほほえんだ: [O-][N+](C1C=C(S(O)(=O)=O)C(N)=CC=1)=O

- BRN: 2654142

計算された属性

- せいみつぶんしりょう: 218.00000

- どういたいしつりょう: 218

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 6

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 316

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- トポロジー分子極性表面積: 135

- 疎水性パラメータ計算基準値(XlogP): 0.4

- 互変異性体の数: 何もない

じっけんとくせい

- 色と性状: No data available

- 密度みつど: 1.559 (estimate)

- ゆうかいてん: No data available

- ふってん: No data available

- フラッシュポイント: No data available

- 屈折率: 1.6490 (estimate)

- PSA: 134.59000

- LogP: 2.60890

2-Amino-5-nitrobenzenesulfonic acid セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302

- 警告文: P280-P305+P351+P338

- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- ちょぞうじょうけん:Sealed in dry,Room Temperature(BD99404)

2-Amino-5-nitrobenzenesulfonic acid 税関データ

- 税関コード:2921420090

- 税関データ:

中国税関コード:

2921420090概要:

2921420090他のアニリン誘導体及びその塩。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

HS:2921420090アニリン誘導体及びその塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%

2-Amino-5-nitrobenzenesulfonic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1110692-10g |

2-Amino-5-nitrobenzenesulfonic acid |

96-75-3 | 98% | 10g |

¥85.00 | 2024-04-23 | |

| abcr | AB415622-25 g |

2-Amino-5-nitrobenzenesulfonic acid; . |

96-75-3 | 25 g |

€76.00 | 2023-07-19 | ||

| abcr | AB415622-100 g |

2-Amino-5-nitrobenzenesulfonic acid; . |

96-75-3 | 100 g |

€127.00 | 2023-07-19 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1110692-100g |

2-Amino-5-nitrobenzenesulfonic acid |

96-75-3 | 98% | 100g |

¥474.00 | 2024-04-23 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1110692-5g |

2-Amino-5-nitrobenzenesulfonic acid |

96-75-3 | 98% | 5g |

¥61.00 | 2024-04-23 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1110692-25g |

2-Amino-5-nitrobenzenesulfonic acid |

96-75-3 | 98% | 25g |

¥158.00 | 2024-04-23 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | KA753-100g |

2-Amino-5-nitrobenzenesulfonic acid |

96-75-3 | 95+% | 100g |

534CNY | 2021-05-07 | |

| 1PlusChem | 1P00IK6Y-100g |

Benzenesulfonic acid, 2-amino-5-nitro- |

96-75-3 | 97% | 100g |

$72.00 | 2025-03-01 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A46570-1g |

2-Amino-5-nitrobenzenesulfonic acid |

96-75-3 | 95% | 1g |

¥28.0 | 2023-09-08 | |

| TRC | A294575-500mg |

2-Amino-5-nitrobenzenesulfonic acid |

96-75-3 | 500mg |

$ 235.00 | 2022-06-08 |

2-Amino-5-nitrobenzenesulfonic acid 合成方法

合成方法 1

はんのうじょうけん

1.1 Reagents: Sodium hydroxide , Benzenesulfonamide, N-bromo-, sodium salt (1:1) Catalysts: Chloro[2-[[(1H-pyrrol-2-yl-κN)methylene]amino-κN]phenolato(2-)-κO]bis(triphenylp… Solvents: Acetonitrile , Water ; 345 min, 313 K

リファレンス

合成方法 2

合成方法 3

はんのうじょうけん

1.1 Reagents: Sulfuric acid ; 120 °C

リファレンス

- Integrated structure-based activity prediction model of benzothiadiazines on various genotypes of HCV NS5b polymerase (1a, 1b and 4) and its application in the discovery of new derivatives, Bioorganic & Medicinal Chemistry, 2012, 20(7), 2455-2478

合成方法 4

合成方法 5

はんのうじょうけん

1.1 2.5 - 3 min, heated

リファレンス

- Preparation, crystal structure and microwave studies on ring-substituted arylammonium hydrogen sulfate salts, Indian Journal of Chemistry, 2007, (2007), 1283-1288

2-Amino-5-nitrobenzenesulfonic acid Raw materials

2-Amino-5-nitrobenzenesulfonic acid Preparation Products

2-Amino-5-nitrobenzenesulfonic acid 関連文献

-

Julie A. Kessler,Vlad M. Iluc Dalton Trans. 2017 46 12125

-

Jane V. Knichal,William J. Gee,Andrew D. Burrows,Paul R. Raithby,Simon J. Teat,Chick C. Wilson Chem. Commun. 2014 50 14436

-

3. Reactivity in nucleophilic substitution. Part IV. A carbonyl elimination reaction of 9-fluorenyl toluene-p-sulphonateG. W. Cowell,A. Ledwith,D. G. Morris J. Chem. Soc. B 1967 697

-

Julie A. Kessler,Vlad M. Iluc Dalton Trans. 2017 46 12125

-

5. CLXVII.—Researches on the freezing points of binary mixtures of organic substances: the behaviour of the dihydric phenols towards p-toluidine, α-naphthylamine, and picric acidJames Charles Philip,Sydney Herbert Smith J. Chem. Soc. Trans. 1905 87 1735

96-75-3 (2-Amino-5-nitrobenzenesulfonic acid) 関連製品

- 712-24-3(3-Nitroaniline-4-sulfonic Acid)

- 127-68-4(sodium 3-nitrobenzenesulfonate)

- 4346-51-4(Ammonium 2-amino-5-nitrobenzene-1-sulfonate)

- 89-02-1(2,4-Dinitrobenzenesulfonic Acid)

- 31212-28-9(Benzenesulfonic acid,nitro-)

- 1603462-19-6(4-amino-2-(methoxymethyl)pyrimidine-5-carboxylic acid)

- 1805283-34-4(3-(Difluoromethyl)-2,4-dihydroxy-6-iodopyridine)

- 133059-44-6(4-Bromo-3-fluorobenzonitrile)

- 2010325-18-3(8-azabicyclo3.2.1octane-3-thiol)

- 851484-95-2(2-Chloro-5-Fluoropyridine-3-carbaldehyde)

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:96-75-3)2-氨基-5-硝基苯磺酸

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:96-75-3)4-NITRO-2-SULFOANILINE

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ